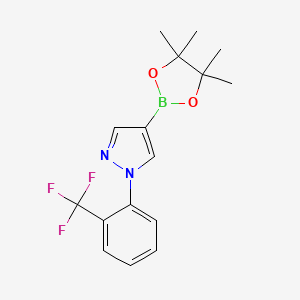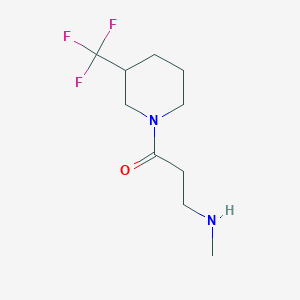
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of substituted cathinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propanone Moiety: The propanone moiety is attached through a condensation reaction with a suitable ketone precursor.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-1-(3-chloropiperidin-1-yl)propan-1-one
- 3-(Methylamino)-1-(3-fluoropiperidin-1-yl)propan-1-one
- 3-(Methylamino)-1-(3-bromopiperidin-1-yl)propan-1-one
Uniqueness
The presence of the trifluoromethyl group in 3-(Methylamino)-1-(3-(trifluoromethyl)piperidin-1-yl)propan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a compound of interest for further research and development.
特性
分子式 |
C10H17F3N2O |
|---|---|
分子量 |
238.25 g/mol |
IUPAC名 |
3-(methylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H17F3N2O/c1-14-5-4-9(16)15-6-2-3-8(7-15)10(11,12)13/h8,14H,2-7H2,1H3 |
InChIキー |
WCTBRFQZOYRZJL-UHFFFAOYSA-N |
正規SMILES |
CNCCC(=O)N1CCCC(C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
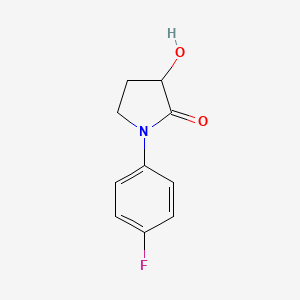
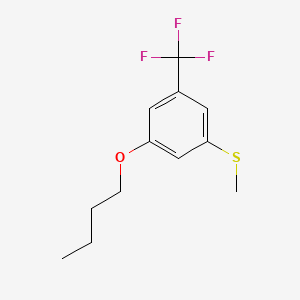
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)


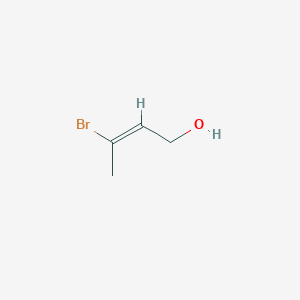

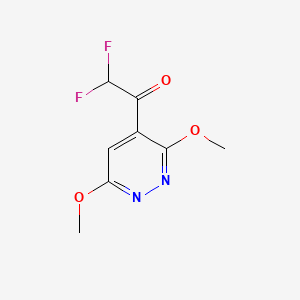
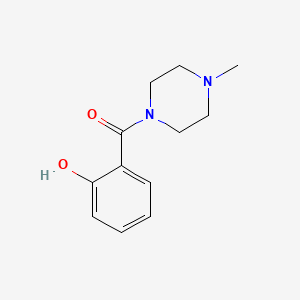
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
